molecular formula C8H10N2O4S3 B4825350 Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester CAS No. 75646-23-0

Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester

Cat. No.: B4825350
CAS No.: 75646-23-0
M. Wt: 294.4 g/mol
InChI Key: PKQXMGXCCQGHHB-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its full name) is a thiadiazole-based derivative featuring two acetic acid moieties linked via sulfur atoms at the 2,5-positions of the 1,3,4-thiadiazole core. The carboxylic acid groups are esterified as methyl esters, resulting in a molecular formula of C₁₀H₁₂N₂O₄S₃ and a molecular weight of 328.4 g/mol. Thiadiazole derivatives are known for their electron-deficient aromatic systems, which confer stability and reactivity in applications such as coordination chemistry, agrochemicals, and pharmaceuticals .

Properties

IUPAC Name

methyl 2-[[5-(2-methoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S3/c1-13-5(11)3-15-7-9-10-8(17-7)16-4-6(12)14-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXMGXCCQGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364592
Record name Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75646-23-0
Record name Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base . The process may also involve the use of hydrazonoyl chloride derivatives and methyl hydrazinecarbodithioate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

TDDE undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

  • Basic Hydrolysis :
    Using NaOH (aqueous ethanol, 60°C), the reaction proceeds faster (2–3 h) but requires neutralization to isolate the product .

ConditionCatalystTime (h)Yield (%)Product
6 M HCl, reflux-6–887Thiadiazole-bis(thio)diacetic acid
2 M NaOH, 60°CEthanol/H2O2–392Sodium salt of diacid

Nucleophilic Substitution at Sulfur Atoms

The sulfur atoms in the thiadiazole ring and thioether linkages are susceptible to nucleophilic attack, enabling structural diversification.

  • Halogenation :
    Treatment with bromine in CCl4 introduces bromine at the thiadiazole ring’s α-positions, forming 2,5-dibromo-TDDE .

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition and ring-opening reactions under specific conditions.

  • Ring-Opening with Alkyl Halides :
    In the presence of K2CO3, TDDE reacts with alkyl halides (e.g., methyl iodide) to open the thiadiazole ring, forming bis(thioether) intermediates .

Functionalization via Ester Groups

The dimethyl ester moieties serve as handles for further chemical modifications.

  • Reduction to Alcohols :
    Lithium aluminum hydride (LiAlH4) in dry ether reduces the ester groups to primary alcohols, producing 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-ethanol .

Reaction TypeReagent/ConditionsProductYield (%)
Transesterificationn-BuOH, H2SO4, 100°CDi-n-butyl ester75
ReductionLiAlH4, dry ether, 0°CBis(thio)ethanol derivative68

Biological Interactions

Though not a direct chemical reaction, TDDE’s thiadiazole core interacts with biological targets via hydrogen bonding and π-stacking, as demonstrated in antimicrobial studies .

Stability and Reactivity Profile

  • pH Stability : TDDE remains stable in neutral conditions but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposition begins at 220°C, with complete breakdown by 300°C (TGA data).

Key Research Findings

  • The thioether linkages in TDDE enhance electron delocalization in the thiadiazole ring, increasing susceptibility to nucleophilic substitution .

  • Ester hydrolysis products exhibit improved bioavailability compared to the parent compound, making them candidates for prodrug design.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds with thiadiazole cores showed enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

2. Anticancer Properties
The compound has also been evaluated for anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms. For instance, a case study highlighted the potential of similar thiadiazole compounds in inhibiting tumor growth in vitro and in vivo models . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, acetic acid derivatives have shown promise as anti-inflammatory agents. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technology .

2. Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive functional groups. It can participate in polymerization reactions to produce materials with tailored properties for specific applications such as coatings or drug delivery systems .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester 75646-24-1 C₁₂H₁₆N₂O₄S₃ 356.5 Ethyl ester groups (vs. methyl) enhance lipophilicity
Acetic acid, 2,2'-[(2-thioxo-1,3-dithiole-4,5-diyl)bis(thio)]bis-, dimethyl ester 123696-03-7 C₁₀H₁₀N₂O₄S₄ 370.5 Central dithiole ring (vs. thiadiazole) alters conjugation and redox properties
ETHANOL, 2,2'-[1,3,4-THIADIAZOLE-2,5-DIYLBIS(THIO)]BIS- 68415-41-8 C₆H₁₀N₂O₂S₃ 238.4 Ethanol backbone (vs. acetic acid) reduces steric bulk
dimethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoate 309286-08-6 C₂₆H₂₄N₄O₈S₃ 532.6 Benzoate esters and imino linkages enhance aromaticity and rigidity
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide] 425372-95-8 C₂₂H₂₂N₄O₄S₃ 502.6 Methoxyphenyl acetamide groups introduce H-bonding capacity

Physicochemical Properties

  • Solubility : The diethyl ester (CAS 75646-24-1) exhibits higher lipophilicity (logP ~3.2) compared to the dimethyl ester (logP ~2.8) due to longer alkyl chains .
  • Thermal Stability : Thiadiazole derivatives generally decompose above 200°C, while dithiole-based analogs (e.g., CAS 123696-03-7) show lower thermal stability (~180°C) due to sulfur-sulfur bond lability .
  • Electronic Properties : The thiadiazole core in the target compound provides stronger electron-withdrawing effects than the dithiole ring, influencing redox behavior in coordination complexes .

Biological Activity

Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. The incorporation of a thiadiazole moiety in its structure suggests that it may exhibit significant pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10H14N2O4S3
  • Average Mass : 322.41 g/mol

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of thiadiazole derivatives through various chemical reactions. These reactions often utilize starting materials such as acetic acid and thiadiazole derivatives to achieve the desired structure.

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit a variety of biological activities. The following sections detail specific activities observed in studies related to this compound and its analogs.

Antimicrobial Activity

  • Antibacterial Properties :
    • Thiadiazole derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, compounds structurally similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL .
  • Antifungal Activity :
    • Studies have reported that certain thiadiazole derivatives exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus niger. For example, one study highlighted that specific derivatives had EC50 values lower than those of established antifungal agents like Dimethomorph .

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and LoVo. The treatment resulted in an increased proportion of apoptotic cells compared to untreated controls .
  • Targeting Specific Enzymes : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (EC50 μg/mL)Anticancer Activity
Acetic acid derivative16-31.25Not specifiedInduces apoptosis
5-Amino-1,3,4-thiadiazole8-16EC50 = 3.43 (against P. infestans)Moderate
1,3,4-Thiadiazole-2-amine12-24EC50 = 5.0 (against C. albicans)High

Case Studies

  • Study on Antifungal Efficacy :
    • A study by Maddila et al. (2016) demonstrated that novel thiadiazole derivatives exhibited significant antifungal activity against Phytophthora infestans, outperforming traditional antifungal agents in terms of efficacy .
  • Anticancer Mechanism Investigation :
    • Research conducted by Yang et al. (2012) revealed that certain thiadiazole derivatives could inhibit key pathways involved in cancer cell growth and survival by targeting topoisomerase II and histone deacetylases .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound via acid-catalyzed cyclization?

Methodological Answer:
The synthesis involves acid-catalyzed cyclization of substituted dithiocarbazates. Key parameters include:

  • Solvent System : Acetonitrile with acetic acid at 0°C for 14 hours initially yields 12%, but increasing reaction time to 24–48 hours and adjusting acid concentration (e.g., 1–2 eq. HCl) improves yields to 65–89% .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions, while gradual warming to room temperature enhances cyclization efficiency.
  • Catalyst Optimization : Substituting acetic acid with stronger acids (e.g., H₂SO₄) may accelerate the reaction but risks decomposition of the thiadiazole core.

Table 1 : Yield Optimization Parameters (Adapted from )

EntrySolventAcid CatalystTemp (°C)Time (h)Yield (%)
1AcetonitrileAcetic acid01412
2AcetonitrileHCl (1 eq.)0→252465
3DCMH₂SO₄251245*
*Side products observed.

Advanced: What mechanistic insights explain the acid-catalyzed cyclization forming the thiadiazole core?

Methodological Answer:
The cyclization proceeds via:

Protonation of Dithiocarbazate : Acid promotes protonation of the hydrazine nitrogen, enhancing electrophilicity of the thiocarbonyl group.

Intermolecular Nucleophilic Attack : The sulfur atom in a second dithiocarbazate attacks the activated thiocarbonyl, forming a transient disulfide intermediate.

Ring Closure : Elimination of H₂S or H₂O drives aromatization to the 1,3,4-thiadiazole ring. Computational studies (DFT) suggest a six-membered transition state with ΔG‡ ≈ 18–22 kcal/mol .

Key Evidence : IR and NMR data confirm disulfide bond cleavage and thiadiazole ring formation. MS/MS fragmentation patterns align with proposed intermediates .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Methodological Answer:

  • Elemental Analysis : Verify C, H, N, S composition (e.g., deviation <0.3% for purity >95%) .
  • NMR :
    • ¹H NMR : Peaks at δ 3.7–3.9 ppm (ester methyl groups) and δ 7.1–7.3 ppm (thiadiazole aromatic protons).
    • ¹³C NMR : Signals at δ 170–175 ppm (ester carbonyls) and δ 165–168 ppm (thiadiazole C-S bonds) .
  • IR : Strong bands at 1720 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-S-C stretching) .

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR spectra?

Methodological Answer:

  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) may deshield thiadiazole protons, causing shifts. Compare with data in CDCl₃ .
  • Tautomeric Equilibria : Thiadiazole-thione/thiol tautomerism can split peaks. Use 2D NMR (COSY, HSQC) to assign signals .
  • Dynamic Effects : Slow rotation of ester groups at room temperature may broaden peaks. Acquire spectra at elevated temperatures (50–60°C) .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use a DMF/acetic acid (3:1 v/v) mixture to remove unreacted dithiocarbazates .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent isolates the product (Rf ≈ 0.4–0.5) .
  • HPLC-Prep : C18 column, 70% MeOH/H₂O, flow rate 1 mL/min, retention time ~12 min .

Advanced: How to assess the compound’s bioactivity against viral proteases?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use recombinant SARS-CoV-2 Mpro (concentration: 0.1–1 µM) in 50 mM Tris-HCl (pH 7.4).
  • Measure IC₅₀ via fluorescence quenching of FRET substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .

Molecular Docking : AutoDock Vina simulations (PDB: 6LU7) identify binding poses. Key interactions: thiadiazole sulfur with Cys145 (ΔG ≈ -8.2 kcal/mol) .

Cytotoxicity Screening : MTT assays on Vero E6 cells (CC₅₀ > 100 µM indicates selectivity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester

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